molecular formula C16H16ClN3O4 B14933932 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B14933932
M. Wt: 349.77 g/mol
InChI Key: PVEVBMLTNNHNOI-UHFFFAOYSA-N
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Description

4-({[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a pyridazinone-derived compound featuring a 4-chlorophenyl substituent, an acetamide linker, and a terminal butanoic acid group. The pyridazinone core is known for its role in central nervous system (CNS) targeting and anti-inflammatory applications, while the butanoic acid moiety may enhance solubility or facilitate interactions with carboxylate-binding pockets in biological targets .

Properties

Molecular Formula

C16H16ClN3O4

Molecular Weight

349.77 g/mol

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C16H16ClN3O4/c17-12-5-3-11(4-6-12)13-7-8-15(22)20(19-13)10-14(21)18-9-1-2-16(23)24/h3-8H,1-2,9-10H2,(H,18,21)(H,23,24)

InChI Key

PVEVBMLTNNHNOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone core.

    Acetylation: The pyridazinone core is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated intermediate.

    Coupling with Butanoic Acid: The final step involves the coupling of the acetylated intermediate with butanoic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below:

Substituent Variations on the Pyridazinone Core
Compound Name Substituent at Pyridazinone 3-Position Terminal Group Molecular Weight (g/mol) Key Biological Activity
Target Compound 4-Chlorophenyl Butanoic acid ~428 (estimated) Not explicitly reported; inferred CNS/enzyme modulation
4-{2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamido}butanoic acid 3-Methoxyphenyl Butanoic acid ~414 Enhanced solubility due to methoxy group; potential anti-inflammatory activity
4-[3,4-Bis(4-chlorophenyl)-5-cyano-6-oxopyridazin-1(6H)-yl]butanoic acid Bis(4-chlorophenyl), 5-cyano Butanoic acid 428.27 Increased steric bulk; possible kinase inhibition
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 4-(4-Chlorophenyl)piperazinyl Antipyrine-derived acetamide 500.24 Acetylcholinesterase inhibition (IC₅₀ ~2 μM)

Key Findings :

  • The 4-chlorophenyl group in the target compound likely enhances lipophilicity and receptor affinity compared to the 3-methoxyphenyl analog, which prioritizes solubility .
  • Replacement of the butanoic acid with an antipyrine-acetamide group (as in 6b) shifts activity toward acetylcholinesterase inhibition, suggesting the terminal group dictates target selectivity .

Key Findings :

  • The target compound’s synthesis would likely mirror methods for ethyl pyridazinone acetates, but lower yields (~40%) are anticipated due to the multi-step coupling of butanoic acid .
  • Higher yields (65%) are achievable in simpler analogs with fewer functional groups, such as ethyl esters .
Pharmacological and Physicochemical Properties
  • Lipophilicity (LogP) : The target compound’s LogP is estimated at ~2.5 (vs. 1.8 for the methoxy analog), favoring blood-brain barrier penetration .
  • Solubility: The butanoic acid group improves aqueous solubility compared to ester or antipyrine-terminated analogs, which require formulation aids .
  • Bioactivity: Unlike Arbaclofen Placarbil (CAS 847353-30-4), a GABA-B agonist with a similar butanoic acid chain, the target compound lacks the pro-drug modifications seen in Arbaclofen, suggesting direct receptor engagement .

Biological Activity

The compound 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid , also referred to by its chemical structure and various synonyms, has garnered attention in biomedical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 357.81 g/mol
  • CAS Number : 1435999-77-1

Structure Analysis

The compound features a pyridazinone core substituted with a chlorophenyl group, which is critical for its biological activity. The presence of the acetylamino functional group enhances its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It acts as an inhibitor of histone deacetylase (HDAC), specifically HDAC6, which is implicated in various cancers. By inhibiting HDAC6, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Receptor Modulation : The compound may interact with specific receptors influencing signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies have shown effective inhibition of cell proliferation in cervical cancer cell lines (HeLa) with an IC50 value of approximately 72.6 µM .
  • The compound also demonstrated inhibitory effects on acute myeloid leukemia (THP-1) cells with an IC50 value of 16.5 µM, suggesting strong potential for therapeutic applications in hematological malignancies .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects, which may be explored further in clinical settings. Its ability to modulate HDAC6 may also contribute to reducing inflammation by altering cytokine production in immune cells.

Study on HDAC Inhibition

A study conducted by researchers focused on the design and synthesis of phenyl butyric acid derivatives, including the target compound. The study utilized molecular dynamics simulations to evaluate binding affinities and mechanisms of action against HDAC6, confirming that the compound effectively inhibits this enzyme through non-competitive mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
B-R2B[Structure]72.6HDAC6 inhibition
Tubacin[Structure]50.0HDAC6 inhibition
Vorinostat[Structure]100.0HDAC1/2 inhibition

This table illustrates the comparative efficacy of this compound against other known HDAC inhibitors.

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